1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol
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Overview
Description
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H17NO3 . It is related to Piperidin-4-ol, which is a compound with the molecular formula C5H11NO and has a molecular weight of 101.15 g/mol . Piperidin-4-ol serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Scientific Research Applications
Synthesis and Chemical Properties
Research has developed novel methods and synthesized compounds related to "1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol," highlighting their importance in chemical synthesis and applications in medicinal chemistry.
Novel Synthesis Methods : A study introduced a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, demonstrating a novel approach for its production in large quantities. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Pharmacological Properties : Another study discussed the synthesis, pharmacological properties, and the use of derivatives of 1-substituted piperidines, including trihexyphenidyl, biperiden, and others. These derivatives showcase a wide range of pharmacological activities, making them significant in the development of new therapeutic agents (R. Vardanyan, 2018).
Medicinal Chemistry Applications
The applications in medicinal chemistry involve the investigation of the compound's derivatives for their potential therapeutic effects and the exploration of their chemical structures for drug development.
Anticonvulsant Drug Development : Research focused on aminoalkanol derivatives, exploring their potential in the search for new anticonvulsant drugs. The study detailed the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives, providing insights into their medicinal chemistry applications (Żesławska et al., 2020).
Neurological Disorder Treatments : Another study synthesized and biologically characterized a novel series of optically active molecules based on a piperidin-3-ol template. These compounds exhibited varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, highlighting their potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it prevents macrophagetropic (R5) HIV-1 strains from infecting cells in vitro . This blockade of the CCR5 receptor is a potential treatment for HIV-1 infections .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. Furthermore, individuals who are homozygous for the CCR5Δ32 mutation are resistant to R5-tropic HIV-1 infection .
Biochemical Analysis
Biochemical Properties
. They interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The antagonistic activities of these compounds against CCR5 have been evaluated .
Cellular Effects
The cellular effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented. Piperidine derivatives are known to have a wide range of effects on cells. For instance, they have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Piperidine derivatives are known to interact with the CCR5 receptor via a strong salt-bridge interaction . This interaction is believed to be crucial for their antagonistic activity against CCR5 .
Properties
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHAUKAKDJFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2COCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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